molecular formula C18H20N2O2 B5147002 N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide

N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide

Cat. No.: B5147002
M. Wt: 296.4 g/mol
InChI Key: KRDSXKZJHOJZHB-UHFFFAOYSA-N
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Description

N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a methylphenyl group, and an acetylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide typically involves the acylation of 4-aminobenzamide with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-{[(2-chlorophenyl)acetyl]amino}benzamide
  • N-ethyl-4-{[(2-fluorophenyl)acetyl]amino}benzamide
  • N-ethyl-4-{[(2-bromophenyl)acetyl]amino}benzamide

Uniqueness

N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-ethyl-4-[[2-(2-methylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-19-18(22)14-8-10-16(11-9-14)20-17(21)12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDSXKZJHOJZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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